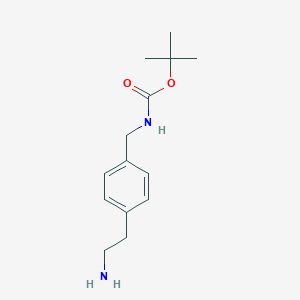

4-Boc-aminomethylphenethylamine

Beschreibung

Significance of Substituted Phenethylamine (B48288) Scaffolds in Contemporary Chemical Science

The substituted phenethylamine scaffold is a privileged structure in chemical science, particularly in the realm of medicinal chemistry. This structural motif, characterized by a phenyl ring connected to an amino group via a two-carbon sidechain, is the backbone for a vast array of biologically active compounds. sigmaaldrich.com The versatility of this scaffold lies in the numerous positions on the phenyl ring, the ethyl sidechain, and the amino group that can be modified with different substituents, leading to a wide range of pharmacological activities. sigmaaldrich.com

Historically and in contemporary research, substituted phenethylamines have been investigated for their effects on the central nervous system. They can act as stimulants, hallucinogens, entactogens, and antidepressants. sigmaaldrich.com This diverse bioactivity stems from their ability to interact with various neurotransmitter systems. Beyond psychoactive applications, the phenethylamine framework is integral to the design of drugs for other therapeutic areas, including appetite suppressants, nasal decongestants, bronchodilators, and anti-Parkinson's agents. sigmaaldrich.com The broad utility of this scaffold ensures its continued importance in the development of new therapeutic agents.

Role of Boc-Protected Amines as Strategic Intermediates in Organic Synthesis and Chemical Biology

In the multi-step synthesis of complex organic molecules, it is often necessary to temporarily block a reactive functional group to prevent it from interfering with reactions occurring elsewhere in the molecule. This process is known as protection, and the temporary blocking group is called a protecting group. For amines, which are both nucleophilic and basic, protection is a common and crucial strategy. orgsyn.org

The tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups for amines in organic synthesis. orgsyn.orgnih.gov Its popularity stems from several key advantages. The Boc group is generally stable under a wide range of reaction conditions, including basic and nucleophilic environments, which allows for selective reactions at other sites of the molecule. nih.govrsc.org The introduction of the Boc group is typically straightforward, often achieved by reacting the amine with di-tert-butyl dicarbonate (B1257347) (Boc anhydride) in the presence of a base. nih.gov

Crucially, the Boc group can be removed (deprotected) under relatively mild acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to regenerate the free amine. orgsyn.orgnih.gov This orthogonality—the ability to remove the protecting group without affecting other parts of the molecule—is a cornerstone of modern synthetic strategy. The use of Boc-protected amines is especially prevalent in peptide synthesis and in the construction of complex natural products and pharmaceuticals. orgsyn.org

Overview of Principal Research Trajectories for 4-Boc-aminomethylphenethylamine and its Structural Analogs

Given the significance of the phenethylamine scaffold and the utility of the Boc protecting group, this compound is primarily valued as a strategic intermediate in the synthesis of more complex and often biologically active target molecules. While dedicated research focusing solely on this compound is not extensive, its principal research trajectory can be inferred from the applications of its structural analogs in drug discovery and medicinal chemistry.

The primary role of this compound is to serve as a versatile building block. The Boc-protected aminomethyl group at the 4-position of the phenethylamine core allows for a variety of chemical transformations. For instance, the Boc group can be removed to reveal a primary amine, which can then be further functionalized. Alternatively, the phenethylamine portion of the molecule can be modified while the aminomethyl group remains protected.

Research on structural analogs highlights the utility of this substitution pattern. For example, related Boc-protected intermediates have been instrumental in the development of novel therapeutic agents. One such analog, tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate, serves as a key intermediate in the synthesis of omisertinib (AZD9291), a medication used to treat certain types of non-small cell lung cancer. atlantis-press.com Another structural analog, tert-butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate, has been prepared as an intermediate in the development of urokinase inhibitors, which have potential applications in thrombosis and cancer metastasis. nih.govresearchgate.net

These examples underscore the principal research trajectory for compounds like this compound: they are not typically the final, active compound but rather crucial stepping stones in a longer synthetic route. Their value lies in providing a stable, pre-functionalized core that chemists can elaborate upon to create novel molecules with desired biological activities. The synthesis of such intermediates often involves the reaction of a precursor amine with di-tert-butyl dicarbonate or the coupling of a bromo-functionalized Boc-protected amine with a phenethylamine derivative. The presence of the Boc protecting group facilitates these synthetic manipulations, making this compound and its analogs valuable tools in the arsenal (B13267) of the synthetic organic chemist.

Data Tables

Table 1: Chemical Identity of this compound Hydrochloride

| Property | Value |

|---|---|

| Chemical Name | This compound hydrochloride |

| Molecular Formula | C₁₄H₂₃ClN₂O₂ |

| Molecular Weight | 286.80 g/mol |

| CAS Number | 1303968-16-2 |

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| This compound hydrochloride |

| Omisertinib (AZD9291) |

| tert-Butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl)carbamate |

| tert-Butyl N-{4-[N-(4-hydroxyphenyl)carbamoyl]benzyl}carbamate |

| Di-tert-butyl dicarbonate |

| Trifluoroacetic acid |

| Hydrochloric acid |

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

187283-19-8 |

|---|---|

Molekularformel |

C14H22N2O2 |

Molekulargewicht |

250.34 g/mol |

IUPAC-Name |

tert-butyl 4-[2-(aminomethylamino)ethyl]benzoate |

InChI |

InChI=1S/C14H22N2O2/c1-14(2,3)18-13(17)12-6-4-11(5-7-12)8-9-16-10-15/h4-7,16H,8-10,15H2,1-3H3 |

InChI-Schlüssel |

JBJDTPIPPYKWFD-UHFFFAOYSA-N |

SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)CCN |

Kanonische SMILES |

CC(C)(C)OC(=O)C1=CC=C(C=C1)CCNCN |

Herkunft des Produkts |

United States |

Derivatization and Structural Modification of 4 Boc Aminomethylphenethylamine

Functionalization of the Phenethylamine (B48288) Core

The phenethylamine core offers two primary sites for modification: the aromatic ring and the ethylamine (B1201723) side chain.

The aromatic ring of 4-Boc-aminomethylphenethylamine is amenable to electrophilic aromatic substitution (EAS) reactions, allowing for the introduction of a wide range of functional groups. masterorganicchemistry.com Common EAS reactions include:

Halogenation: Introduction of chloro or bromo groups can be achieved using appropriate halogenating agents and a Lewis acid catalyst. masterorganicchemistry.com

Nitration: Treatment with a mixture of nitric acid and sulfuric acid introduces a nitro group onto the ring. youtube.com This nitro group can be subsequently reduced to an amino group, providing a handle for further functionalization.

Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group. youtube.com

Friedel-Crafts Alkylation and Acylation: These reactions allow for the introduction of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid catalyst. masterorganicchemistry.com

The position of substitution on the aromatic ring is directed by the existing aminomethyl group.

The ethylamine side chain can also be modified, although this is often more complex than aromatic substitution. One approach involves the alkylation of the secondary amine that can be formed after deprotection of the Boc group. For instance, reaction with alkyl halides can introduce various alkyl chains. nih.gov

Transformations Involving the Boc-Protected Amine Moiety

The tert-butoxycarbonyl (Boc) protecting group on the aminomethyl moiety is a key feature of this compound, allowing for selective reactions at other sites. chemistrysteps.com Its removal or modification is a critical step in many synthetic pathways.

The Boc group is readily cleaved under acidic conditions, such as with trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal the primary amine. nih.govfishersci.co.uk This deprotection is often clean and high-yielding. fishersci.co.uk Once deprotected, the resulting primary amine can undergo a variety of amination reactions, including:

Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent, such as sodium triacetoxyborohydride, to form secondary or tertiary amines. nih.gov

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to form sulfonamides.

Recent advancements have also demonstrated thermal deprotection of N-Boc groups in continuous flow systems, offering a catalyst-free alternative to acidic hydrolysis. nih.gov This method can even allow for selective deprotection of one Boc group in the presence of another by controlling the temperature. nih.gov

While less common than deprotection, the carbamate (B1207046) group itself can be derivatized. nih.gov For example, the nitrogen of the carbamate can be alkylated under certain conditions. Furthermore, the carbamate can be transformed into other functional groups. For instance, treatment with certain reagents can convert the carbamate into a urea (B33335) or an amide. organic-chemistry.org The carbamate functionality's structural similarity to amides and esters contributes to its chemical reactivity. nih.gov

Scaffold-Based Library Synthesis Utilizing this compound as a Core Building Block

The structural features of this compound make it an excellent scaffold for combinatorial library synthesis. nih.gov By systematically applying the derivatization strategies discussed above, large numbers of distinct compounds can be generated from this single core structure.

For example, a library could be constructed by first diversifying the aromatic ring through various electrophilic substitution reactions. Following this, the Boc group can be removed, and the resulting primary amine can be reacted with a collection of different aldehydes, acyl chlorides, or sulfonyl chlorides. This approach allows for the rapid generation of a diverse set of molecules for screening in various applications. nih.govresearchgate.net

Table of Reaction Examples:

| Starting Material | Reagent(s) | Product Type | Reference |

| N-Boc protected amine | Trifluoroacetic acid (TFA) or HCl | Primary amine | fishersci.co.uk |

| Primary amine, Aldehyde/Ketone | Sodium triacetoxyborohydride | Secondary/Tertiary amine | nih.gov |

| Amine | Di-tert-butyl dicarbonate (B1257347) (Boc₂O) | Boc-protected amine | organic-chemistry.org |

| Aromatic Ring | HNO₃, H₂SO₄ | Nitro-substituted aromatic | youtube.com |

| Aromatic Ring | Alkyl halide, Lewis Acid | Alkyl-substituted aromatic | masterorganicchemistry.com |

Applications of 4 Boc Aminomethylphenethylamine in Modern Organic Synthesis

4-Boc-aminomethylphenethylamine as a Key Synthetic Intermediate in Complex Molecule Construction

The utility of this compound as a synthetic intermediate lies in its bifunctional nature. The Boc-protected amine provides a stable handle for carrying the aminomethyl functionality through multiple synthetic steps, while the phenyl ring and the ethylamine (B1201723) side chain offer sites for further elaboration.

Although specific examples directly employing this compound in the synthesis of highly complex natural products are not prominently reported, the strategy of using Boc-protected phenethylamine (B48288) derivatives is a common theme in medicinal chemistry for the construction of libraries of compounds for drug discovery. For instance, the synthesis of various heterocyclic systems often relies on precursors containing a protected amine. The pyrazole (B372694) ring system, a common motif in pharmaceuticals, can be synthesized from β-enamino diketones, which can be derived from Boc-protected amines. nih.gov

The general synthetic strategy involves using the Boc-protected amine as a stable building block to construct a larger molecular framework. Once the core structure is assembled, the Boc group can be removed to reveal the primary amine, which can then be functionalized to produce a final target molecule or a library of analogs.

Utilization in Total Synthesis Campaigns

Currently, there are no prominent, well-documented total synthesis campaigns that explicitly name this compound as a key starting material or intermediate. Total synthesis often prioritizes novel bond formations and strategic disconnections that may not always align with the use of commercially available, pre-functionalized building blocks like this one.

However, the broader class of Boc-protected amino compounds is fundamental to many synthetic endeavors, particularly in the synthesis of peptides and peptide-like molecules. Solid-phase peptide synthesis (SPPS), a cornerstone of modern bioorganic chemistry, heavily relies on Boc- and Fmoc-protected amino acids to build up complex peptide chains. beilstein-journals.org While not a direct application of this compound, this highlights the importance of the Boc protecting group strategy in the construction of complex biomolecules.

Integration into Novel Methodologies and Named Reactions

The integration of specific building blocks into novel methodologies or named reactions often depends on their unique reactivity. While this compound itself has not been highlighted as a key component in a new named reaction, the functional groups it contains are relevant to established and powerful cross-coupling reactions.

For example, the aromatic ring of phenethylamine derivatives can participate in palladium-catalyzed cross-coupling reactions such as the Sonogashira, Suzuki, and Buchwald-Hartwig reactions. These reactions are pivotal in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. A hypothetical scenario could involve the Sonogashira coupling of a halogenated derivative of this compound with a terminal alkyne to construct a more complex carbon skeleton. The Sonogashira reaction is widely used in the synthesis of natural products, pharmaceuticals, and organic materials. nih.govresearchgate.net

The development of new ligands or catalysts for these reactions is an active area of research, and substrates bearing protected amines are often used to test the scope and limitations of these new methods.

Contributions to Flow Chemistry and Automated Synthesis Paradigms

Flow chemistry and automated synthesis are rapidly growing areas in organic chemistry, offering advantages in terms of safety, scalability, and efficiency. The use of solid-supported reagents and scavengers is common in these setups to simplify purification.

While there are no specific reports detailing the use of this compound in a flow chemistry or automated synthesis context, its structural features are amenable to such applications. For example, Boc-protected amines can be anchored to a solid support, allowing for multi-step synthetic sequences to be performed in a flow reactor with purification achieved by simple washing steps. The final product can then be cleaved from the resin. This approach is widely used in the automated synthesis of peptides and other small molecules.

The Sonogashira coupling, for instance, has been successfully adapted to flow chemistry conditions, enabling the rapid and efficient synthesis of substituted alkynes. rsc.org A building block like this compound or its derivatives could potentially be employed in such a setup for the continuous production of more complex intermediates.

Research Applications of 4 Boc Aminomethylphenethylamine in Chemical and Medicinal Chemistry

4-Boc-aminomethylphenethylamine serves as a key building block in modern chemical biology and medicinal chemistry. Its structure, featuring a phenethylamine (B48288) core, a primary amine protected by a tert-butyloxycarbonyl (Boc) group, and a separate primary ethylamine (B1201723) group, offers significant synthetic versatility. This allows for its incorporation into complex molecules designed to probe biological systems and act as precursors for potential therapeutic agents.

Future Directions and Emerging Research Opportunities

Innovations in Environmentally Conscious and Sustainable Synthesis of 4-Boc-aminomethylphenethylamine

The pursuit of green chemistry is paramount in modern organic synthesis. For this compound, future research will likely focus on developing more sustainable synthetic routes that minimize environmental impact and enhance efficiency. Key areas of innovation may include:

Biocatalysis: Utilizing enzymes to catalyze key synthetic steps could offer high selectivity and reduce the need for harsh reagents and protecting groups.

Flow Chemistry: Continuous flow reactors can improve reaction efficiency, reduce waste, and allow for safer handling of reagents.

Alternative Solvents: Replacing traditional volatile organic solvents with greener alternatives like water, supercritical fluids, or bio-based solvents will be a critical area of research.

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a fundamental principle of green chemistry that will guide future synthetic strategies.

The development of such methods would not only be environmentally beneficial but could also lead to more cost-effective and scalable production of this compound and its derivatives.

Expansion of Applications in Systems Chemical Biology and Phenotypic Screening

Systems chemical biology aims to understand complex biological systems using small molecules. This compound, as a derivative of the neuroactive phenethylamine (B48288) scaffold, is a prime candidate for the development of chemical probes to dissect cellular signaling pathways.

Phenotypic screening, which identifies substances that induce a particular change in a cell or organism without a preconceived target, is another area where this compound could be impactful. Libraries of derivatives based on this scaffold could be screened to identify compounds with novel biological activities. The phenethylamine core is known to interact with a variety of receptors and transporters in the central nervous system. nih.govbiomolther.orgnih.gov Future research could explore how modifications to the this compound structure influence these interactions, potentially leading to the discovery of new therapeutic agents for neurological and psychiatric disorders.

Development of Next-Generation Molecular Tools and Advanced Probes

The structure of this compound is well-suited for elaboration into sophisticated molecular tools and probes. The Boc-protecting group can be readily removed to allow for the attachment of various functional groups, such as:

Fluorophores: The addition of fluorescent tags would enable the visualization and tracking of the molecule's interactions within cells and tissues.

Photoaffinity Labels: These groups would allow for the permanent labeling and subsequent identification of the biological targets of the molecule.

Biotin (B1667282) Tags: The incorporation of biotin would facilitate the purification and identification of binding partners through techniques like affinity chromatography.

By creating a toolbox of such probes, researchers could gain unprecedented insights into the biological roles of the pathways modulated by phenethylamine-based compounds. For instance, fluorinated derivatives could be developed for use in positron emission tomography (PET) imaging to study neurotransmitter systems in the brain. nih.gov

Interdisciplinary Research Avenues for this compound-Based Discoveries

The versatile nature of this compound opens up numerous avenues for interdisciplinary research. Collaborations between chemists, biologists, pharmacologists, and materials scientists could lead to groundbreaking discoveries:

Neuroscience: The development of selective probes based on this scaffold could help to unravel the complex signaling networks in the brain, offering new insights into conditions like Parkinson's disease, depression, and addiction. The phenethylamine structure is a known backbone for compounds that interact with dopamine (B1211576) and serotonin (B10506) receptors. biomolther.orgnih.gov

Materials Science: The incorporation of this compound derivatives into polymers or nanoparticles could lead to the development of novel biomaterials with applications in drug delivery or tissue engineering.

Medicinal Chemistry: As a versatile building block, this compound can be used to synthesize a wide range of new chemical entities for drug discovery programs targeting various diseases. The 2-phenethylamine motif is present in numerous approved drugs and clinical candidates. nih.gov

The exploration of these interdisciplinary avenues will be crucial for translating fundamental research on this compound into real-world applications that can benefit human health and technology.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.